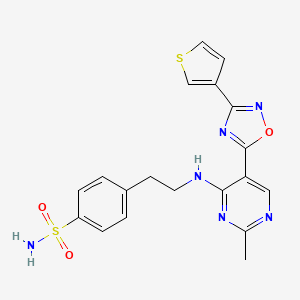

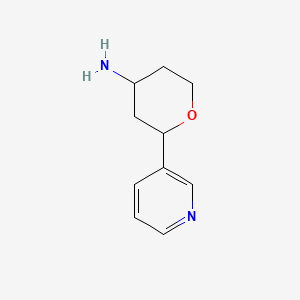

![molecular formula C18H16N2O4S B2515565 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034491-44-4](/img/structure/B2515565.png)

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that falls within the class of oxalamides, which are known for their diverse applications in organic synthesis and potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the general class of N,N'-bisoxalamides and related structures have been studied for their chemical properties and uses in catalysis and material science.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence . This approach is operationally simple and high yielding, which could potentially be adapted for the synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxalamides can vary, and this affects their physical properties and reactivity. For instance, the study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide reveals that the crystallization in different space groups can lead to variations in the molecular packing and hydrogen bonding patterns . These structural insights are crucial for understanding the behavior of oxalamides under different conditions and could be relevant for the molecular structure analysis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions, including catalysis. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines . This suggests that the bifuran-substituted oxalamide may also exhibit interesting reactivity patterns, potentially serving as a ligand in metal-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of furan rings, as in the case of N,N'-Bis(furan-2-ylmethyl)oxalamide, can affect the compound's solubility, melting point, and stability . Additionally, the introduction of substituents such as a methylthio group could further modify these properties. The analysis of related compounds provides a foundation for predicting the behavior of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, although specific studies would be required to determine its exact properties.

Scientific Research Applications

Catalysis

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide and related compounds have been explored for their efficacy in catalytic systems. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides have been enhanced by similar oxalamide derivatives, showcasing their potential in facilitating efficient bond formations under mild conditions (De, Yin, & Ma, 2017). These advancements in catalysis could pave the way for more sustainable and cost-effective chemical syntheses.

Material Science

In the field of material science, specific oxalamide derivatives have been investigated for their role in modifying the properties of polymers. The study by Shen et al. (2016) on the fast crystallization of poly(l-lactide) with soluble-type nucleators and shear flow highlighted the significant impact of oxalamide derivatives on polymer processing and properties, indicating potential applications in biodegradable materials and plastics engineering (Shen, Ma, Yu, Dong, & Chen, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-25-16-7-3-2-5-13(16)20-18(22)17(21)19-11-12-8-9-15(24-12)14-6-4-10-23-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRCKSLHZHQAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)